molecular formula C8H16N2O2 B13176513 N-(3-Aminocyclopentyl)-2-methoxyacetamide

N-(3-Aminocyclopentyl)-2-methoxyacetamide

Cat. No.: B13176513
M. Wt: 172.22 g/mol
InChI Key: IJJIWXJZWDLOQE-UHFFFAOYSA-N
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Description

N-(3-Aminocyclopentyl)-2-methoxyacetamide is an organic compound with a unique structure that includes a cyclopentane ring, an amino group, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)-2-methoxyacetamide typically involves the reaction of 3-aminocyclopentanol with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-(3-Aminocyclopentyl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxyacetamide moiety can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Aminocyclopentyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-(3-aminocyclopentyl)-2-methoxyacetamide

InChI

InChI=1S/C8H16N2O2/c1-12-5-8(11)10-7-3-2-6(9)4-7/h6-7H,2-5,9H2,1H3,(H,10,11)

InChI Key

IJJIWXJZWDLOQE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCC(C1)N

Origin of Product

United States

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